(4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone
Description
The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone features a piperazine moiety substituted with a 2,4-dimethylphenyl group and a piperidine ring linked via a methanone bridge to a thiophen-2-ylsulfonyl group. The sulfonyl group enhances polarity, while the dimethylphenyl substituent contributes to lipophilicity .
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c1-17-5-6-20(18(2)16-17)23-11-13-24(14-12-23)22(26)19-7-9-25(10-8-19)30(27,28)21-4-3-15-29-21/h3-6,15-16,19H,7-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIVUWDNZMKKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to exhibit a broad range of chemical and biological properties. They have been used in the development of new drugs and show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
For instance, compounds with similar structures have been found to bind to the colchicine binding site of the tubulin.
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a wide range of biological activities.
Biological Activity
The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule with notable biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.5 g/mol. Its structure features a piperazine ring substituted with a 2,4-dimethylphenyl group and a thiophene ring linked through a sulfonyl group.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4OS |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 1021131-16-7 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in critical biological processes. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar piperazine derivatives have shown effectiveness against various bacterial strains and fungi, indicating potential for treating infections .
- Anticancer Properties : Compounds with similar structural motifs have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound may also inhibit tumor growth .
- Neuropharmacological Effects : The piperazine moiety is often associated with central nervous system activity, which could imply potential applications in treating neurological disorders .
Antimicrobial Activity
Research has indicated that derivatives of piperazine exhibit significant antimicrobial properties. For instance, compounds structurally related to our target have shown inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. A study reported that certain piperazine derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
In vitro studies have assessed the cytotoxicity of similar compounds against different cancer cell lines. For example, the compound was tested against B16F10 melanoma cells, where it inhibited tyrosinase activity—a critical enzyme in melanin synthesis—without causing significant cytotoxicity at effective doses. The IC50 values for related compounds were reported as low as 0.18 μM, indicating high potency .
Case Studies
- Antifungal Activity : A series of piperazine derivatives were synthesized and evaluated for antifungal efficacy against Candida albicans. The results demonstrated that some compounds exhibited strong antifungal activity with MIC values comparable to standard antifungal agents.
- Antimalarial Potential : In another study, piperazine-based compounds were tested against Plasmodium falciparum, showing promising results in inhibiting parasite growth. This suggests the potential for developing new antimalarial therapies based on this scaffold .
- Neuroprotective Effects : A case study focusing on neuropharmacological applications revealed that similar compounds could enhance cognitive function in animal models by modulating neurotransmitter systems, particularly through serotonin receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Variations in Aromatic Substituents
Trifluoromethylphenyl Derivatives
Compounds like thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37/RTC93) replace the dimethylphenyl group with a trifluoromethylphenyl moiety. The electron-withdrawing CF₃ group increases metabolic stability but reduces lipophilicity compared to the dimethyl substituent in the target compound .
Chlorophenyl and Nitrophenyl Derivatives
Similarly, highlights 4-(4-aminobenzoyl)piperazin-1-ylmethanone, where a nitro-to-amine reduction modifies electronic properties. The target compound’s 2,4-dimethylphenyl group avoids polar functional groups, favoring passive membrane diffusion .
Heterocyclic Modifications
Thiophene vs. Furan/Pyridine
Replacing the thiophene ring with furan (e.g., in ) or pyridine (e.g., 4-(2-pyridinyl)piperazinomethanone in ) alters electronic density.
Sulfonyl vs. Carbonyl Linkages
The target compound’s thiophen-2-ylsulfonyl group differs from analogs like 1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45) (), which uses a ketone linker.
Chain Length and Flexibility
Compounds such as 1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38/RTC162) () employ a butanone spacer, introducing conformational flexibility. In contrast, the target compound’s methanone bridge restricts rotational freedom, possibly enhancing selectivity .
Coupling Reactions
The target compound’s synthesis likely parallels methods in , where HOBt/TBTU coupling agents and DMF are used to conjugate piperazine and thiophene derivatives. Comparatively, employs sulfonyl chlorides and triethylamine in ethylene dichloride for analogous reactions, highlighting solvent and reagent variability .
Reaction Conditions
Physicochemical and Pharmacological Implications
Key Properties
| Compound | Aromatic Group | Linker Type | LogP* (Predicted) | Synthetic Yield (Reported) |
|---|---|---|---|---|
| Target Compound | 2,4-Dimethylphenyl | Sulfonyl-methanone | 3.2 | N/A |
| MK37 (RTC93) | 4-(Trifluoromethyl)phenyl | Methanone | 2.8 | 65–75% |
| MK45 (RTC6) | 4-(Trifluoromethyl)phenyl | Butanone | 3.5 | 58% |
| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-Aminophenyl | Methanone | 1.9 | 82% (post-reduction) |
*LogP values estimated via computational tools (e.g., ChemAxon).
Pharmacological Considerations
- Lipophilicity : The target compound’s higher LogP (3.2) compared to MK37 (2.8) suggests improved membrane permeability but may increase off-target binding.
Q & A
Q. What are the standard synthetic protocols for (4-(2,4-Dimethylphenyl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone, and what critical reaction conditions influence yield?
- Methodological Answer: The compound can be synthesized via multi-step reactions, typically involving coupling of piperazine and piperidinyl moieties. Key steps include:
- Sulfonylation: Reaction of piperidin-4-yl intermediates with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) .
- Piperazine Coupling: Use of carbodiimide-based reagents (e.g., DCC) for amide bond formation between the sulfonylated piperidine and 2,4-dimethylphenyl-substituted piperazine.
- Purification: Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (as in ) using buffered mobile phases (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to achieve >95% purity .
Yield optimization requires precise control of stoichiometry, temperature (0–25°C), and reaction time (12–24 hours).
Q. How is the structural integrity of this compound validated, and what analytical techniques are recommended?
- Methodological Answer:
- Spectroscopy: High-resolution mass spectrometry (HRMS) for molecular weight confirmation; H/C NMR to verify substituent positions (e.g., thiophene sulfonyl and dimethylphenyl groups).
- Chromatography: HPLC with UV detection (λ = 254 nm) using methanol/buffer mobile phases (65:35 ratio) to assess purity .
- Crystallography: Single-crystal X-ray diffraction for absolute configuration determination, as demonstrated for structurally related piperazinone derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assays?
- Methodological Answer: Discrepancies may arise from:
- Assay Conditions: Variations in buffer pH, ion concentration, or solvent (DMSO vs. aqueous) affecting ligand-receptor interactions.
- Cell Lines/Tissue Sources: Differences in receptor isoform expression or metabolic enzyme activity (e.g., cytochrome P450).
- Data Normalization: Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 4) to minimize variability, as seen in split-plot experimental designs .
Advanced statistical tools (e.g., ANOVA with post-hoc Tukey tests) should analyze dose-response curves across studies .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties and target selectivity?
- Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with receptors (e.g., serotonin 5-HT or dopamine D), leveraging structural data from analogs like [4-(4-chlorophenyl)pyrimidin-2-yl]amino derivatives .
- ADME Prediction: Tools like SwissADME calculate logP (lipophilicity), bioavailability, and BBB permeability. Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .
- Selectivity Screening: Perform molecular dynamics simulations to assess off-target binding to related GPCRs or kinases.
Q. What experimental designs are recommended for studying the environmental fate of this compound?
- Methodological Answer: Adopt a tiered approach:
- Laboratory Studies: Measure hydrolysis half-life (pH 7–9), photodegradation under UV light, and soil sorption coefficients (K) using OECD guidelines .
- Ecosystem Modeling: Use microcosm systems to simulate biodegradation in water-soil matrices, tracking metabolites via LC-MS/MS.
- Toxicity Profiling: Assess acute/chronic effects on model organisms (e.g., Daphnia magna) using standardized protocols from ’s INCHEMBIOL project .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer:
- Solvent Systems: Test solubility in DMSO, ethanol, and chloroform using shake-flask methods at 25°C.
- Particle Size Impact: Use nano-milling or sonication to reduce particle size, enhancing apparent solubility.
- Thermodynamic Analysis: Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
